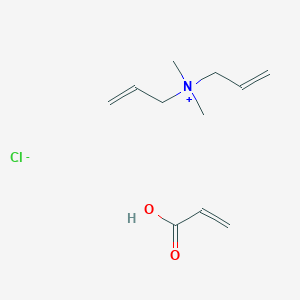
Polyquaternium-22
Übersicht
Beschreibung
Polyquaternium-22 is a copolymer of acrylic acid and diallyldimethylammonium chloride . It is a highly charged cationic co-polymer that is capable of demonstrating both anionic and cationic characteristics . It is used as an antistatic agent, film former, and hair fixative in cosmetic products .
Synthesis Analysis
This compound is manufactured by reacting two monomers, acrylic acid, and dimethyldiallyl ammonium chloride . The use of this compound for modification makes it possible to “replace” weakly basic amino groups on the membrane surface with quaternary amino groups .Molecular Structure Analysis
The molecular formula of this compound is (C8H16ClN)n. (C3H5NO)m . It is a large, highly polar molecule .Chemical Reactions Analysis
This compound demonstrates excellent pH stability . It is used in various formulations due to its ability to reduce static charges by neutralizing the electrical charge on the hair surface .Physical And Chemical Properties Analysis
This compound is a clear to slightly hazy, yellow, viscous liquid with a mild, aldehydic odor . It is soluble in water and stable .Wissenschaftliche Forschungsanwendungen
Antistatic Agent
Polyquaternium-22 acts as an antistatic agent . It helps to reduce static electricity by neutralizing the electrical charge on a surface. This property is particularly useful in hair care products where it can help to prevent static and flyaway hair .
Film Former
As a film former , this compound can produce a continuous film on the hair or skin . This film can provide a variety of benefits such as increased shine, smoothness, and protection from environmental damage .
Hair Fixative
This compound is used as a hair fixative . It can help to hold hair in place and maintain a desired style, while still allowing for flexibility and movement .
Cosmetic Formulations
In cosmetic formulations, this compound is used at concentrations up to 2% in rinse-off products . Its properties as an antistatic agent, film former, and hair fixative make it a valuable ingredient in these products .
Safety and Toxicology
According to a safety assessment, this compound is considered safe in the present practices of use and concentration in cosmetic formulations . It’s a large, highly polar molecule that would likely not be absorbed, and neither local effects in the respiratory tract nor systemic toxicity are expected following product application/exposure .
Polymer Production
This compound is a polymer produced from the monomers acrylic acid and dimethyldiallyl ammonium chloride . Its production process and the properties of the resulting polymer are areas of ongoing research .
Wirkmechanismus
Target of Action
Polyquaternium-22 primarily targets hair proteins and skin . It is a highly charged cationic co-polymer that demonstrates both anionic and cationic characteristics . It neutralizes the negative charges of most shampoos and hair proteins, thus making the hair lie flat .
Mode of Action
This compound works by reducing the static charges by neutralizing the electrical charge on the hair surface . The positively charged molecules of this compound attach to the negatively charged hair shaft and form a film on the hair’s surface . This interaction makes the hair appear smooth and makes it easy to comb . It also works to condition the hair .
Biochemical Pathways
Its primary function is to serve as an antistatic agent, film former, and hair fixative in cosmetic products . It reduces static charges by neutralizing the electrical charge on the hair surface .
Pharmacokinetics
Therefore, neither local effects in the respiratory tract nor systemic toxicity are expected following product application/exposure . It is used at concentrations up to 2% in a rinse-off product .
Result of Action
The result of this compound’s action is smoother, more manageable hair . By forming a film on the hair’s surface, it makes the hair appear smooth and easy to comb . It also works to condition the hair .
Action Environment
This compound demonstrates excellent pH stability, making it ideal for use as a conditioning polymer in hair and skin care applications . It provides excellent conditioning for products with pH ranges from 3-12 . It is compatible with most anionic and amphoteric surfactants .
Eigenschaften
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H,4,5);1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKFHOYQTVLAR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53694-17-0 | |
| Details | Compound: Acrylic acid-diallyldimethylammonium chloride copolymer | |
| Record name | Acrylic acid-diallyldimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53694-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53694-17-0 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Polyquaternium-22 primarily used for in commercial applications?
A1: this compound is mainly used in cosmetics as an antistatic agent, film former, and hair fixative. It's typically incorporated into products like shampoos and conditioners at concentrations up to 2% for rinse-off products and 3% for leave-on products. []
Q2: How does this compound interact with anion-exchange membranes and what are the benefits of this interaction?
A2: this compound effectively modifies anion-exchange membranes by replacing weakly basic amino groups on the membrane surface with its quaternary amino groups. [] This modification increases the surface charge of the membrane, enhances electroconvective mixing, and reduces the rate of water splitting during electrodialysis. These effects contribute to mitigating scaling on the membrane surface. []
Q3: Has this compound been investigated for environmental applications, and if so, what is its role?
A3: Yes, research indicates this compound can act as a complexing agent in polyelectrolyte-enhanced ultrafiltration for removing Chromium(VI) from aqueous solutions. [] This process involves forming a complex with Chromium(VI), allowing for its efficient separation and removal from the water. []
Q4: What does the available research indicate about the safety of this compound for cosmetic use?
A4: Existing data suggests that this compound is safe for its current cosmetic applications. Studies show limited skin irritation or sensitization, and its unreacted monomer content is considered toxicologically insignificant. [] Due to its large, highly polar molecular structure, absorption is unlikely, minimizing concerns regarding respiratory or systemic toxicity after application. []
Q5: Beyond cosmetics and water treatment, are there other areas where this compound finds application?
A5: Research has explored the use of this compound in synthesizing beta-type molecular sieves with hierarchical structures. [] In this context, it serves as a structure-directing agent, aiding in the formation of both micro and mesopores within the material. []
Q6: Are there any formulations available that enhance the antimicrobial properties of this compound?
A6: While not directly enhancing its inherent antimicrobial properties, research points to incorporating this compound as a polymer component in specific antimicrobial cleaning compositions. These compositions often include carbonate/bicarbonate salts of a quaternary ammonium cation, organic acids, hydrogen peroxide, and surfactants. [] The inclusion of this compound in these complex mixtures aims to enhance the stability and prolong the antimicrobial activity of the composition when applied to surfaces. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)
![4-Hydroxy-2-methyl-[1,7]-naphthyridine](/img/structure/B3370744.png)
![4-[(Butylcarbamoyl)amino]benzoic acid](/img/structure/B3370747.png)
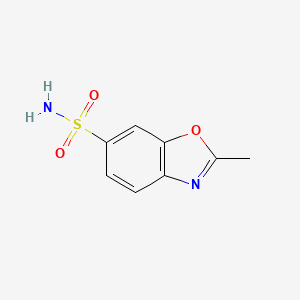
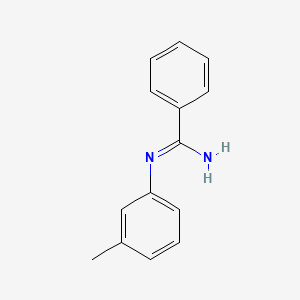


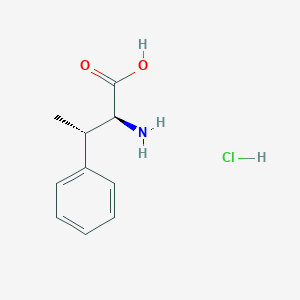

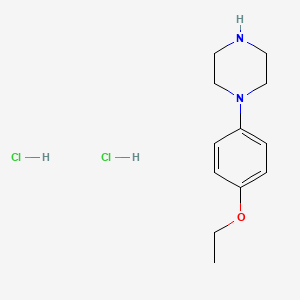
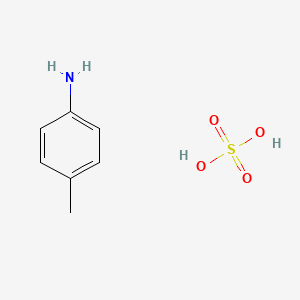
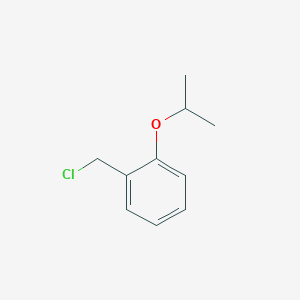
![2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B3370825.png)